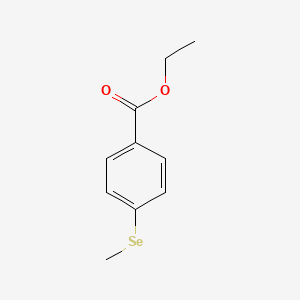
Ethyl 4-(methylselanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(methylselanyl)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a methylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(methylselanyl)benzoate typically involves the esterification of 4-(methylselanyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-(methylselanyl)benzoic acid+ethanolacid catalystethyl 4-(methylselanyl)benzoate+water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as modified clays, can also enhance the efficiency of the esterification process by providing higher conversion rates and minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(methylselanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form the corresponding selenoxide or selenone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: 4-(methylselanyl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(methylselanyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to the biological activity of selenium-containing compounds. Selenium is known for its antioxidant properties and potential therapeutic benefits.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 4-(methylselanyl)benzoate is primarily related to its selenium content. Selenium-containing compounds are known to interact with biological molecules through redox reactions. The methylselanyl group can undergo oxidation-reduction cycles, which can modulate the activity of enzymes and other proteins. This redox activity is believed to contribute to the compound’s potential therapeutic effects, such as antioxidant and anti-inflammatory properties .
Comparación Con Compuestos Similares
Ethyl 4-(methylselanyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the selenium-containing group, making it less reactive in redox reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.
4-(methylselanyl)benzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of this compound.
Uniqueness: The presence of the methylselanyl group in this compound imparts unique chemical properties, particularly in terms of redox activity and potential biological effects. This makes it distinct from other benzoate esters and highlights its potential in various scientific and industrial applications .
Propiedades
Número CAS |
3757-99-1 |
|---|---|
Fórmula molecular |
C10H12O2Se |
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
ethyl 4-methylselanylbenzoate |
InChI |
InChI=1S/C10H12O2Se/c1-3-12-10(11)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3 |
Clave InChI |
LUOVHCHKYXICMS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
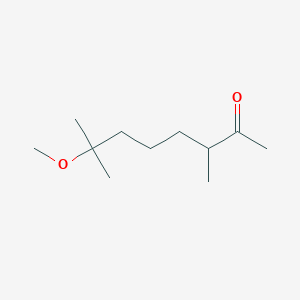

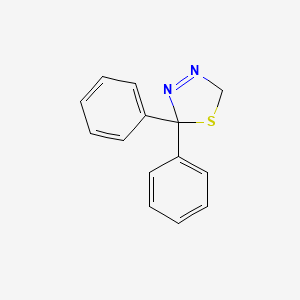
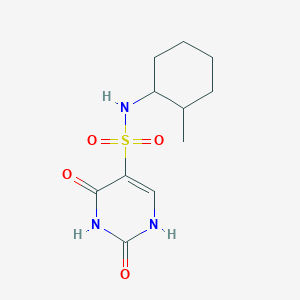

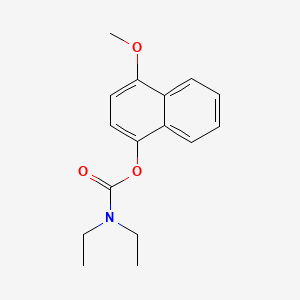

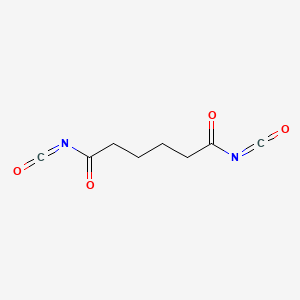

![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

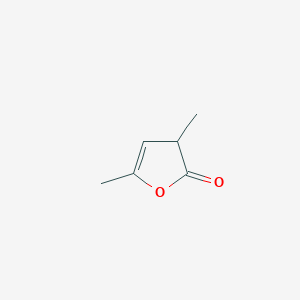
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
